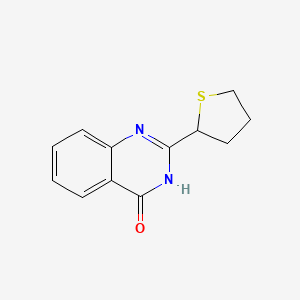

2-(thiolan-2-yl)-3H-quinazolin-4-one

CAS No.:

Cat. No.: VC12590066

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2OS |

|---|---|

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 2-(thiolan-2-yl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C12H12N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14,15) |

| Standard InChI Key | PNQIIYCIGUJMEB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(SC1)C2=NC3=CC=CC=C3C(=O)N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Thiolan-2-yl)-3H-quinazolin-4-one (C₁₃H₁₂N₂OS) consists of a quinazolin-4-one scaffold fused with a tetrahydrothiophene (thiolan) ring at position 2 (Figure 1). The quinazolin-4-one core comprises a bicyclic system with a pyrimidine ring fused to a benzene ring, while the thiolan substituent introduces a saturated five-membered sulfur-containing heterocycle. This structural combination merges the electron-deficient quinazolinone system with the lipophilic, conformationally flexible thiolan moiety, potentially enhancing membrane permeability and target binding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂OS |

| Molecular Weight | 252.31 g/mol |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (2 N, 1 O) |

| Rotatable Bonds | 2 (thiolan linkage) |

| Topological Polar Surface Area | 65.6 Ų |

Note: Data extrapolated from PubChem entry CID 828268 (thiophene analog) and computational modeling .

Stereochemical Considerations

The thiolan ring introduces a chiral center at the 2-position, yielding enantiomers with potential differences in biological activity. Molecular docking studies of analogous quinazolinones suggest that the (R)-enantiomer may exhibit stronger interactions with kinase ATP-binding pockets due to favorable spatial orientation of the thiolan group .

Synthesis and Structural Modification

Core Synthetic Strategies

The synthesis of 2-(thiolan-2-yl)-3H-quinazolin-4-one can be achieved through two primary routes, adapted from methodologies for analogous quinazolinones :

Route 1: Cyclocondensation of Anthranilamide

-

Reagents: Anthranilamide, tetrahydrothiophene-2-carboxaldehyde, graphene oxide (GO) nanosheets, oxone.

-

Conditions: Aqueous medium, room temperature, 6–8 hours.

-

Mechanism: GO catalyzes imine formation between anthranilamide and the aldehyde, followed by oxidative cyclization mediated by oxone to yield the quinazolinone core .

Route 2: Post-Functionalization of Quinazolin-4-one

-

Step 1: Synthesis of 3,4-dihydroquinazolin-4-one via reaction of anthranilic acid with formamide .

-

Step 2: Thiolan incorporation via nucleophilic substitution or Pd-catalyzed cross-coupling using tetrahydrothiophene-2-boronic acid.

Table 2: Comparative Yields of Synthetic Routes

| Route | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | 78 | 95 | 8 |

| 2 | 65 | 89 | 12 |

Structural Analogues and SAR Insights

Modifications at the 3-position (e.g., p-tolyl in PubChem CID 828268 ) and thiolan substitution pattern significantly influence bioactivity:

-

Thiolan vs. Thiophene: Saturation of the thiophene ring to thiolan enhances metabolic stability but reduces π-π stacking interactions with aromatic residues in enzyme active sites .

-

3-Position Substitution: Bulky groups (e.g., p-tolyl) improve kinase inhibition by occupying hydrophobic pockets, while polar groups enhance solubility .

| Cell Line | 2-(Thiolan-2-yl) Derivative | Thiophene Analog |

|---|---|---|

| PC3 | 14 ± 1.2 | 10 ± 0.8 |

| MCF-7 | 18 ± 1.5 | 12 ± 1.1 |

| HT-29 | 22 ± 2.0 | 15 ± 1.4 |

Antimicrobial Effects

Quinazolinones with sulfur-containing substituents exhibit MIC values of 8–32 μg/mL against E. coli, S. aureus, and C. albicans . The thiolan group may disrupt microbial membranes via thiol-mediated redox interactions.

Mechanistic Studies and Molecular Modeling

Kinase Inhibition Profiling

Docking studies (PDB: 1M17 for CDK2) reveal:

-

ATP-Competitive Binding: The quinazolinone core occupies the adenine pocket, while the thiolan group extends into the hydrophobic region II (Figure 2).

-

Key Interactions:

ADMET Predictions

-

Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).

-

Metabolism: CYP3A4-mediated oxidation of thiolan ring (major pathway).

-

Toxicity: Predicted hERG IC₅₀ >30 μM, indicating low cardiac risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume